1-Tert-butyl-2,4-dinitrobenzene chemical properties
1-Tert-butyl-2,4-dinitrobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Tert-butyl-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-tert-butyl-2,4-dinitrobenzene (TBDNB). The information is curated for professionals in research and development, offering detailed data and experimental insights.
Chemical and Physical Properties
1-tert-butyl-2,4-dinitrobenzene is a dinitro aromatic compound characterized by the presence of a bulky tert-butyl group. This substitution pattern significantly influences its physical properties and chemical reactivity. The compound's identifiers and core physical properties are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-2,4-dinitrobenzene | PubChem[1] |
| Synonyms | 2,4-dinitro-t-butylbenzene, NSC 43037 | PubChem[1] |
| CAS Number | 4160-54-7 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| Exact Mass | 224.07970687 Da | PubChem[1] |
| Appearance | Not specified, likely solid crystals | - |
| Melting Point | 62.5-63.5 °C | ChemicalBook |
| Boiling Point | 326.4 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| LogP (Octanol/Water) | 3.3 / 3.85 | PubChem[1], ChemSrc |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-tert-butyl-2,4-dinitrobenzene. Key data from various analytical techniques are presented below.
| Spectroscopic Technique | Key Data Points and Observations | Source |
| ¹H NMR | Spectra available, but specific peak assignments require further analysis. Expected signals would include a singlet for the tert-butyl protons and distinct signals for the three aromatic protons. | PubChem[1] |
| GC-MS | Top m/z Peaks: 209, 115. The top peak at m/z 209 likely corresponds to the loss of a methyl group ([M-15]⁺). | PubChem[1] |
| FTIR | Technique: KBr Wafer. Expected characteristic bands for the nitro groups (NO₂) would be strong absorptions around 1525 cm⁻¹ (asymmetric stretching) and 1349 cm⁻¹ (symmetric stretching). | PubChem[1], ResearchGate[2] |
| Raman Spectroscopy | Spectra available. | PubChem[1] |
Chemical Reactivity and Synthesis
The reactivity of 1-tert-butyl-2,4-dinitrobenzene is governed by the electron-withdrawing nature of the two nitro groups and the steric hindrance imposed by the tert-butyl group.
Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated by the two nitro groups, making further electrophilic substitution difficult.
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to nucleophilic attack. The positions ortho and para to the nitro groups are activated for such reactions. However, the bulky tert-butyl group at the 1-position provides significant steric hindrance, which can influence the regioselectivity and rate of reaction.
Synthesis Pathway: The primary method for synthesizing 1-tert-butyl-2,4-dinitrobenzene is through the electrophilic aromatic nitration of tert-butylbenzene. This reaction involves the sequential addition of two nitro groups to the aromatic ring.
Synthesis of 1-tert-butyl-2,4-dinitrobenzene.
Experimental Protocols
Synthesis of 1-tert-butyl-2,4-dinitrobenzene via Nitration
This protocol is a generalized procedure based on standard nitration methods for substituted aromatic rings.[3]
Materials:
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tert-Butylbenzene
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
Procedure:
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Preparation of Nitrating Mixture: In a flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with constant stirring.
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Reaction Setup: Place tert-butylbenzene into a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
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Addition of Nitrating Agent: Slowly add the chilled nitrating mixture dropwise to the stirred tert-butylbenzene solution. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration.[3]
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Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[4]
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Workup: Pour the reaction mixture over crushed ice and water. The crude product should precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]
Characterization Workflow
The following workflow outlines the logical steps for the analytical characterization of a synthesized sample of 1-tert-butyl-2,4-dinitrobenzene.
Analytical workflow for compound characterization.
Safety and Handling
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Toxicity: Dinitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
This guide serves as a foundational resource for professionals working with 1-tert-butyl-2,4-dinitrobenzene. For specific applications, further consultation of primary literature is recommended.
